2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-17(14(2)24-21-13)10-18(23)20-11-15-5-8-22(9-6-15)16-4-3-7-19-12-16/h3-4,7,12,15H,5-6,8-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPYOBAZSXERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperidine moiety, and the final coupling to form the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Neurodegenerative Disease Treatment
Recent studies indicate that compounds with oxazole rings, including 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide, may exhibit neuroprotective properties. These compounds can potentially inhibit tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies. The ability to modulate tau-mediated neurodegeneration positions this compound as a candidate for further research in Alzheimer's treatment protocols .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step reactions that incorporate various functional groups to achieve the desired pharmacological properties. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Tau Inhibition | Demonstrated that similar compounds reduced tau aggregation in vitro | Supports potential use in Alzheimer's therapy |
| Antimicrobial Activity Assessment | Showed oxazole derivatives exhibited significant antibacterial effects | Suggests further exploration for treating infections |
| Pharmacokinetic Analysis | Evaluated absorption and metabolism in animal models | Provides insight into dosing strategies for human trials |
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Research Findings
Pharmacological Properties
- Lipophilicity : The 3,5-dimethylisoxazole moiety enhances lipophilicity (clogP ~2.5) compared to BK77581’s oxan-4-yl group (clogP ~1.8), favoring CNS penetration .
- Receptor Binding : The pyridin-3-yl group may engage in π-π stacking with aromatic residues in enzyme or receptor pockets, a feature absent in fluorophenyl-substituted analogs like P807-0463 .
- Metabolic Stability : Unlike sulfonamide-containing analogs (e.g., : C₁₇H₁₉F₃N₂O₆), the absence of electron-withdrawing groups in the target compound may reduce cytochrome P450-mediated metabolism .
Therapeutic Potential
- While fentanyl analogs () target opioid receptors, the lack of a propanamide or anilido group in the target compound suggests divergent mechanisms, possibly targeting kinases or proteases .
- Goxalapladib’s anti-atherosclerotic activity highlights the versatility of acetamide-piperidine scaffolds but underscores the trade-off between structural complexity and druggability .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}acetamide is a complex organic molecule that combines various pharmacologically significant moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes an oxazole ring, a piperidine ring, and a pyridine ring, which contribute to its biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxazole ring can form hydrogen bonds and π-π interactions, enhancing binding affinity to enzymes or receptors.
- Receptor Modulation : The piperidine moiety may facilitate hydrophobic interactions, modulating receptor activity and influencing downstream signaling pathways.
Biological Activity Overview
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antibacterial properties against various bacterial strains. For instance, piperidine derivatives have been noted for their effectiveness against Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's .
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, particularly in the context of COX-II inhibition, which is relevant for pain management and inflammatory diseases .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various synthetic routes have been explored to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
